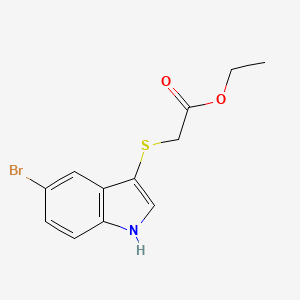
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:
Formation of the Bunte Salt: Ethyl bromoacetate is reacted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate.
Substitution Reaction: The Bunte salt is then reacted with 5-bromo-1H-indole-3-thiol to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction steps as in laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: The corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its biological activities, including antiviral, anticancer, and antimicrobial properties.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways such as cell signaling and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromoindoxyl acetate
- Methyl-2-(2-(5-bromo benzoxazolone)acetamido)-3-(1H-indol-3-yl)propanoate
Uniqueness
Ethyl 2-((5-bromo-1H-indol-3-yl)thio)acetate is unique due to its specific combination of a bromo-substituted indole and a thioether-linked ester group. This structure provides distinct chemical reactivity and potential biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H12BrNO2S |
|---|---|
Molekulargewicht |
314.20 g/mol |
IUPAC-Name |
ethyl 2-[(5-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-12(15)7-17-11-6-14-10-4-3-8(13)5-9(10)11/h3-6,14H,2,7H2,1H3 |
InChI-Schlüssel |
ZULXWMSRIYYPED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=CNC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)

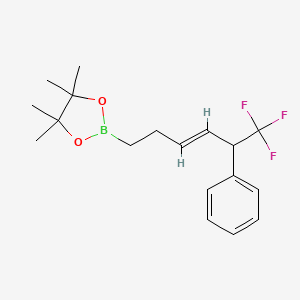

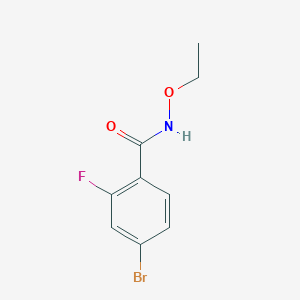

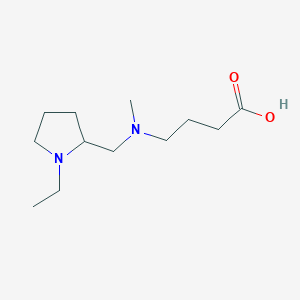
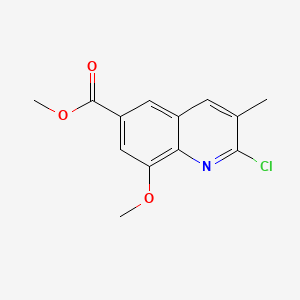
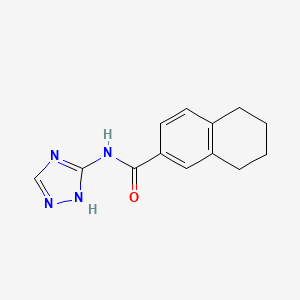
![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
